(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide
Description
This compound is a substituted oxazole derivative containing an ethoxyphenyl group at the 2-position of the oxazole ring, a methyl group at the 5-position, and an N'-hydroxyethanimidamide moiety. Its molecular formula is C₁₄H₁₇N₃O₃ (molecular weight: 275.30 g/mol) .
Properties
IUPAC Name |
2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-3-19-12-7-5-4-6-10(12)14-16-11(9(2)20-14)8-13(15)17-18/h4-7,18H,3,8H2,1-2H3,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCMPYJPLICEKMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC(=C(O2)C)CC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638617-32-9 | |
| Record name | 4-Oxazoleethanimidamide, 2-(2-ethoxyphenyl)-N-hydroxy-5-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638617-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide is an organic compound notable for its potential biological activities, particularly in pharmacological contexts. Its structural features include an oxazole ring and a hydroxyethanimidamide moiety, which suggest interactions with various biological systems. This article compiles existing research findings, case studies, and relevant data tables to elucidate the biological activity of this compound.
- Molecular Formula : C14H17N3O3
- Molecular Weight : 275.30 g/mol
- CAS Number : 1638617-32-9
- Purity : Typically >95% .
Structural Characteristics
The compound contains:
- An oxazole ring , which is known for its role in various biological activities.
- An ethoxyphenyl group , enhancing lipophilicity and potentially improving bioavailability.
- A hydroxyethanimidamide moiety , indicating possible interaction with biological targets such as enzymes or receptors .
Antimicrobial and Anticancer Properties
Research indicates that compounds with similar structural characteristics exhibit various biological activities including:
- Antimicrobial activity : Compounds like 4-Oxazolecarboxylic Acid have shown effectiveness against microbial strains.
- Anticancer properties : Analogous structures such as 2-Aminooxazole have demonstrated potential in cancer treatment .
The biological activity of this compound may involve:
- Inhibition of specific enzymes related to metabolic pathways.
- Modulation of receptor activity, particularly in the endocannabinoid system, where compounds can influence pain perception and inflammation .
Case Studies
- Pain Relief Studies : A study on similar compounds showed that selective inhibitors of enzymes like monoacylglycerol lipase (MAGL) can provide significant pain relief in animal models. The potential for this compound to act similarly warrants further investigation .
- Neuroprotective Effects : Research into related compounds has indicated potential neuroprotective effects against neuroinflammation and pain, suggesting that this compound could be beneficial in treating neurological disorders .
Comparative Analysis Table
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Oxazolecarboxylic Acid | Oxazole ring | Antimicrobial |
| 2-Aminooxazole | Amino group substitution | Anticancer |
| Ethoxyphenol | Ethoxy group | Antioxidant |
| This compound | Oxazole ring + Hydroxyethanimidamide | Potential analgesic/anti-inflammatory |
Future Directions
Given the promising structural features and preliminary findings associated with this compound:
- In vitro Studies : Further biological assays are necessary to determine the specific mechanisms of action and efficacy against targeted diseases.
- In vivo Trials : Animal studies should be conducted to assess pharmacokinetics, safety profiles, and therapeutic potential in chronic pain models.
- Structure–Activity Relationship (SAR) Studies : Investigating variations in structure could yield insights into optimizing efficacy and minimizing side effects.
Comparison with Similar Compounds
Structural Analogues: Positional Isomerism
The compound "(1Z)-2-[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide" (CAS: 1638617-33-0) is a positional isomer differing only in the substitution pattern of the ethoxy group on the phenyl ring (para vs. ortho) . Key differences include:
Heterocyclic Core Modifications
Pyrazole-based analogues, such as "(1Z)-3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-N'-hydroxy-2-methylpropanimidamide" , replace the oxazole ring with a pyrazole. Pyrazoles exhibit distinct electronic properties (e.g., stronger dipole moments) compared to oxazoles, which may alter hydrogen-bonding interactions with biological targets .
Functional Group Variations
Compounds like "N-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(2-carboxybenzylidene)hydrazinecarboximidamides" (synthesized in ) share the imidamide group but incorporate sulfonyl and carboxybenzylidene moieties.
Computational Similarity Analysis
Using Tanimoto and Dice similarity metrics (calculated via MACCS keys or Morgan fingerprints), the target compound demonstrates:
- High similarity (>0.85) with its para-ethoxy isomer, suggesting overlapping pharmacophoric features .
- Moderate similarity (0.5–0.7) with pyrazole derivatives due to differences in heterocyclic ring electronics .
- Low similarity (<0.4) with sulfonylhydrazinecarboximidamides, reflecting divergent functional group priorities .
Bioactivity Profile Correlations
Hierarchical clustering of bioactivity data () suggests:
- The target compound and its para-ethoxy isomer likely cluster together, sharing similar modes of action (e.g., histone deacetylase inhibition due to the hydroxamic acid group) .
- Pyrazole derivatives may cluster separately, linked to kinase or protease inhibition pathways .
Key Research Findings
Preparation Methods
Formation of the Oxazole Core
The oxazole ring is typically synthesized via cyclization of suitable precursors such as α-aminoketones or α-haloketones with nitriles or other heterocyclic building blocks.
α-Haloketone + Nitrile → Oxazole ring formation
- Reflux in polar aprotic solvents such as acetic acid, ethanol, or dimethylformamide (DMF).
- Catalysts such as p-toluenesulfonic acid (p-TsOH) or other acid catalysts facilitate cyclization.
Aromatic Substitution with Ethoxyphenyl Group
Representative Synthetic Route
| Step | Reaction | Reagents | Solvent | Conditions | Purpose |
|---|---|---|---|---|---|
| 1 | Cyclization to form oxazole | α-Haloketone + nitrile | Acetic acid | Reflux | Oxazole core formation |
| 2 | Aromatic substitution | Cross-coupling (e.g., Suzuki) | Toluene, Pd catalyst | 80-120°C | Attach 2-(2-ethoxyphenyl) group |
| 3 | Methylation | Methyl iodide + base | Acetone | Room temp to 50°C | Methyl at 5-position |
| 4 | Hydroxyethanimidamide formation | Hydroxylamine derivative | Dichloromethane | Mild heating | Functional group installation |
Data Table: Summary of Preparation Methods
| Method Step | Reagents | Solvent | Catalyst/Conditions | Yield/Remarks |
|---|---|---|---|---|
| Oxazole ring formation | α-Haloketone + nitrile | Acetic acid | Reflux | High yield, regioselective |
| Aromatic substitution | 2-ethoxyphenylboronic acid + halogenated oxazole | Toluene | Pd catalyst, 100°C | Efficient coupling |
| Methylation | Methyl iodide, K₂CO₃ | Acetone | Room temp | Methylation at 5-position |
| Amidation | Hydroxylamine hydrochloride | DCM | Mild heating | Functional group installation |
Notes on Optimization and Challenges
- Reaction selectivity: Controlling regioselectivity during aromatic substitution is critical; using directing groups or protecting groups can enhance specificity.
- Stereochemistry: Maintaining the (1Z) configuration requires careful control of reaction conditions, especially during cyclization and amidation steps.
- Purification: Chromatography and recrystallization are employed to isolate pure intermediates, essential for subsequent steps.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
